[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine
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Overview
Description
[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: is a complex organic compound that combines an indole moiety with a pyrimidine ring, linked through an ethyl chain. The presence of the dioxaborolane group adds unique chemical properties, making this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl chain. The pyrimidine ring is then synthesized separately and coupled with the indole derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting gene expression and protein synthesis. The dioxaborolane group can participate in covalent bonding with biomolecules, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine: can be compared with other indole-pyrimidine derivatives, such as:
Uniqueness
The unique combination of the indole, pyrimidine, and dioxaborolane groups in This compound imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable molecule for research and development .
Properties
Molecular Formula |
C20H25BN4O2 |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H25BN4O2/c1-19(2)20(3,4)27-21(26-19)15-12-24-18(25-13-15)22-10-9-14-11-23-17-8-6-5-7-16(14)17/h5-8,11-13,23H,9-10H2,1-4H3,(H,22,24,25) |
InChI Key |
OMAKSMHXDSTHKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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